molecular formula C17H19NO4 B030216 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone CAS No. 1246819-44-2

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone

Cat. No. B030216
M. Wt: 301.34 g/mol
InChI Key: GKIAZVRWKQSNAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxazolidinones, including variants like 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone, are synthesized through a variety of methods, often involving stereoisomers and targeting specific biological activities. For instance, the synthesis of 2-oxazolidinone derivatives has been achieved by reactions involving amino acids and aldehydes, leading to the formation of N-acyl 5-oxazolidinones, which undergo hydrolytic opening of the lactone ring to yield the desired products (Buur & Bundgaard, 1988). This method suggests a pathway for creating complex oxazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives, including the compound , can be analyzed and characterized using various spectroscopic methods. X-ray diffraction, for instance, has been employed to determine the crystal and molecular structures of related compounds, revealing the significance of stereoelectronic effects in stabilizing certain configurations (Bertolasi et al., 1990).

Chemical Reactions and Properties

Oxazolidinones participate in various chemical reactions, demonstrating a range of chemical properties. For example, they have been involved in hetero-Diels-Alder reactions, Reformatsky reactions, and electrochemical synthesis methods, each contributing to the versatile synthetic utility of oxazolidinones (Pałasz, 2005). These reactions highlight the potential for creating diverse derivatives and exploring their chemical behavior.

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as solubility, melting points, and crystallinity, can be significantly influenced by their molecular structure. Studies on related compounds have utilized DFT calculations and experimental data to understand how modifications to the oxazolidinone core affect these properties (Şahin et al., 2011).

Chemical Properties Analysis

The chemical properties of oxazolidinones, including reactivity, stability, and interaction with biological targets, are areas of active research. The unique mechanism of action of oxazolidinone antibiotics, for instance, underscores the importance of understanding these compounds' chemical behaviors to harness their potential in medicinal chemistry (Zurenko et al., 1996).

Scientific Research Applications

Stereoselective Synthesis

  • Application : 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone is utilized in the stereoselective synthesis of nonproteinogenic amino acids, such as the conversion to (2S,3R)-3-amino-2-hydroxydecanoic acid. This showcases its role in producing complex organic molecules (Wee & Mcleod, 2003).

Antibacterial Agent Development

  • Application : Oxazolidinone derivatives, including this compound, have been studied for their potential as antibacterial agents. They are known for their unique mechanism of inhibiting bacterial protein synthesis, highlighting their potential in treating bacterial infections (Zurenko et al., 1996).

Antimicrobial Synthesis

  • Application : The compound is used in synthesizing various oxazolidinone derivatives that exhibit antimicrobial properties. This underscores its significance in the development of new antimicrobial agents (Devi et al., 2013).

Heterocyclic Amino Sugar Derivatives

  • Application : It plays a role in the synthesis of heterocyclic amino sugar derivatives, showcasing its versatility in producing a variety of biologically relevant compounds (Noorzad & Gross, 1973).

Thermal Behavior Analysis

  • Application : The thermal behavior and characterization of various 2-oxazolidinone derivatives, including this compound, have been studied, indicating its importance in understanding the stability and properties of these compounds (Shimasaki et al., 1990).

Asymmetric Reactions

  • Application : It is involved in asymmetric reactions with simple nitro compounds, demonstrating its utility in creating stereoselective organic reactions (Kudyba et al., 2004).

Synthesis of Aryl Derivatives

  • Application : The compound is used in the synthesis of 5-aryl-2-oxazolidinone derivatives, highlighting its role in organic synthesis processes (Tsujimoto et al., 1979).

Impurity Profile Analysis

  • Application : Its impurity profile has been determined by liquid chromatography-mass spectrometry, important for ensuring the purity and quality of pharmaceuticals (Thomasberger et al., 1999).

Formation of Bis-Derivatives

  • Application : The compound is involved in the formation of bis(2-oxazolidinone) derivatives, indicating its role in complex organic transformations (Saitǒ et al., 1986).

X-Ray Structural Data

  • Application : Its crystal structures have been analyzed, providing insights into the stereochemical aspects of such compounds (Bertolasi et al., 1990).

properties

IUPAC Name

5-(7-acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,14H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIAZVRWKQSNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542342
Record name 5-(7-Acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone

CAS RN

1246819-44-2
Record name 5-(7-Acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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